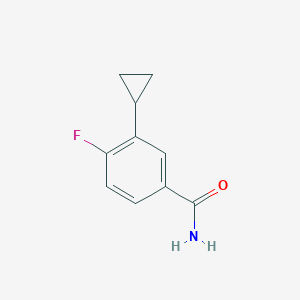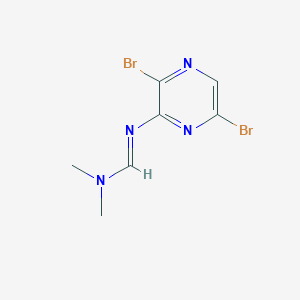
1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 2-chloroquinoline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Amination: The resulting 3-amino-2-chloroquinoline is then reacted with 2-methylpropan-2-ol in the presence of a suitable catalyst, such as palladium on carbon, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, alternative catalysts, and more efficient purification techniques.
化学反応の分析
Types of Reactions
1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial drug with a related structure.
Primaquine: A quinoline derivative used for the treatment of malaria.
Uniqueness
1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities compared to other quinoline derivatives. Its combination of an amino group and a chloro group on the quinoline ring, along with the presence of a 2-methylpropan-2-ol moiety, makes it a versatile compound for various applications.
特性
CAS番号 |
133860-78-3 |
|---|---|
分子式 |
C13H16ClN3O |
分子量 |
265.74 g/mol |
IUPAC名 |
1-[(3-amino-2-chloroquinolin-4-yl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H16ClN3O/c1-13(2,18)7-16-11-8-5-3-4-6-9(8)17-12(14)10(11)15/h3-6,18H,7,15H2,1-2H3,(H,16,17) |
InChIキー |
JWPNEOAPCXBCDC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC1=C(C(=NC2=CC=CC=C21)Cl)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Benzothiazol-2-ylmethylthio)phenyl]acetamide](/img/structure/B8760863.png)
![benzyl {(1S)-2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl}carbamate](/img/structure/B8760875.png)



![tert-butyl N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-yl]carbamate](/img/structure/B8760900.png)








